molecular formula C15H24O B13830640 6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene

6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene

Cat. No.: B13830640
M. Wt: 220.35 g/mol
InChI Key: NOUYMBIGCGFQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene is a chemical compound with a complex structure. It belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of 6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene involves several steps. One common method includes the alkylation of a naphthalene derivative followed by a series of reduction and substitution reactions. Industrial production methods often involve the use of catalysts to increase yield and efficiency. Specific reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert the compound into its corresponding alcohols or alkanes.

    Substitution: Halogenation and nitration are common substitution reactions. Reagents such as chlorine or nitric acid are used under controlled conditions to introduce halogen or nitro groups into the compound.

Scientific Research Applications

6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene can be compared with other similar compounds such as:

    1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene: This compound shares a similar core structure but lacks the ethoxy group.

    Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-: Another naphthalene derivative with different substituents, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

6-ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene

InChI

InChI=1S/C15H24O/c1-5-16-12-7-10-15(4)9-6-8-14(2,3)13(15)11-12/h7,10-11,13H,5-6,8-9H2,1-4H3

InChI Key

NOUYMBIGCGFQHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2C(CCCC2(C=C1)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.